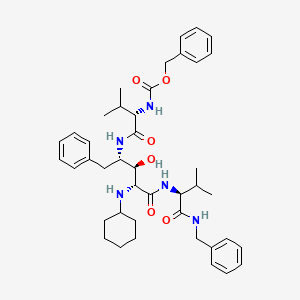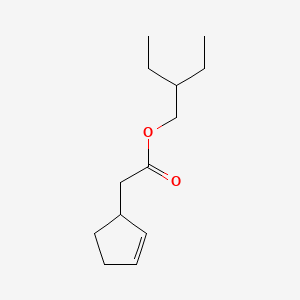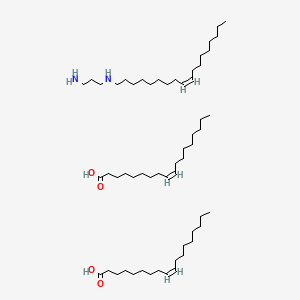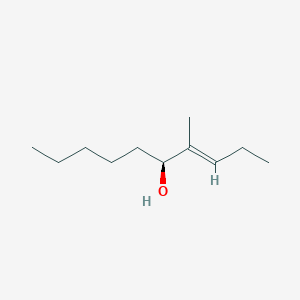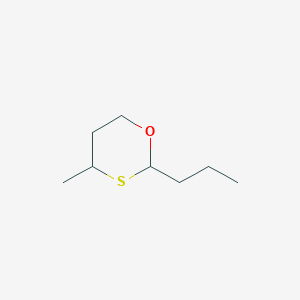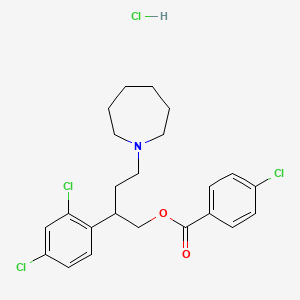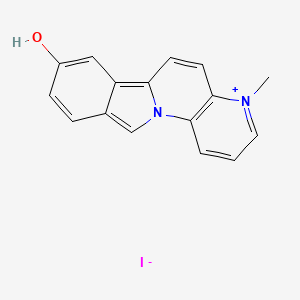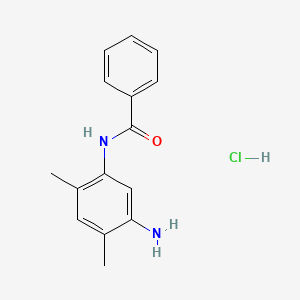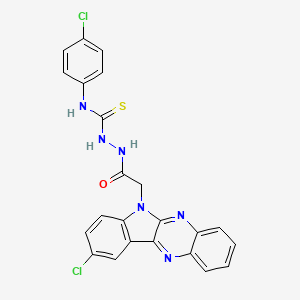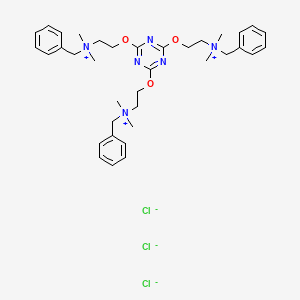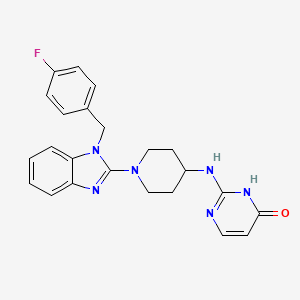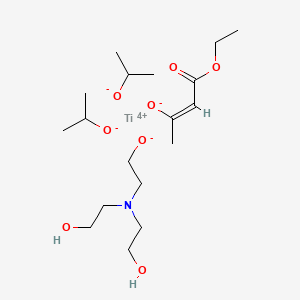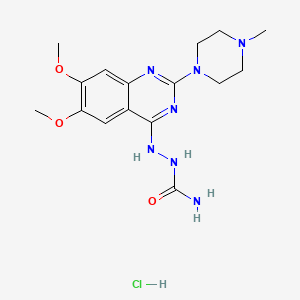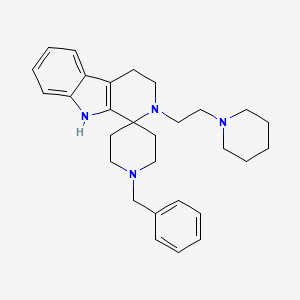
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(2-(1-piperidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridoindole precursors, followed by the formation of the spiro linkage through cyclization reactions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the cyclization and substitution steps. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness, waste reduction, and adherence to safety and environmental regulations.
化学反応の分析
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro chemistry.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
作用機序
The mechanism by which Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole): A simpler analog without additional substituents.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl): Lacks the piperidinyl ethyl group.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(1-piperidinyl)ethyl): Lacks the phenylmethyl group.
Uniqueness
The uniqueness of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be leveraged for specialized applications in research and industry.
特性
CAS番号 |
130889-46-2 |
|---|---|
分子式 |
C29H38N4 |
分子量 |
442.6 g/mol |
IUPAC名 |
1'-benzyl-2-(2-piperidin-1-ylethyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C29H38N4/c1-3-9-24(10-4-1)23-32-19-14-29(15-20-32)28-26(25-11-5-6-12-27(25)30-28)13-18-33(29)22-21-31-16-7-2-8-17-31/h1,3-6,9-12,30H,2,7-8,13-23H2 |
InChIキー |
JILHEMWGDJECSC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


